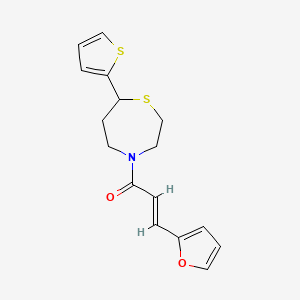
(E)-3-(furan-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H17NO2S2 and its molecular weight is 319.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-3-(furan-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one, also known by its CAS number 1798415-18-5, is a compound characterized by its unique structural features combining furan, thiophene, and thiazepane moieties. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C16H17NO2S2 with a molecular weight of approximately 319.4 g/mol. Its structure includes a conjugated enone system that may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N O2 S2 |
| Molecular Weight | 319.4 g/mol |
| CAS Number | 1798415-18-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the Piperidine-mediated condensation , where piperidine acts as a catalyst for the reaction between 5-substituted 2-amino benzenethiols and hetero chalcones. Another method explored is the triethylamine-mediated addition , which facilitates the formation of the thiazepine ring structure through reactions under basic conditions.
Anti-Cancer Activity
Recent studies have shown that derivatives of compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance, in a study evaluating naphthoquinone derivatives, several compounds demonstrated potent cytotoxicity against HT-29 colorectal cancer cells with IC50 values ranging from 1.73 to 88.1 μM . Although specific data for our compound is limited, its structural analogs suggest potential for similar activities.
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in cancer cell proliferation and survival. The presence of the furan and thiophene rings can enhance electron delocalization, which is crucial for interactions with biological macromolecules such as DNA and proteins.
Case Studies
A relevant case study involved a series of furanonaphthoquinone derivatives that were evaluated for their anti-cancer properties. The study highlighted that modifications on the furan ring significantly influenced the cytotoxicity profiles of these compounds . This suggests that this compound could be optimized for enhanced biological activity through structural modifications.
Pharmacological Potential
The compound's unique structure positions it as a candidate for further pharmacological exploration. Its potential applications include:
- Anticancer agents : Due to observed cytotoxicity in cancer cell lines.
- Antimicrobial properties : As seen in other thiazepane derivatives.
- Neuroprotective effects : Hypothetically based on similar compounds within the same class.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S2/c18-16(6-5-13-3-1-10-19-13)17-8-7-15(21-12-9-17)14-4-2-11-20-14/h1-6,10-11,15H,7-9,12H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIFGNUQASNNSK-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














